2-Bromobenzo[c]phenanthrene

Photoredox catalysis Helicene functionalization C–P bond formation

Simpler bromoarenes (e.g., 3-bromo- or 9-bromophenanthrene) give only trace C-C products in visible-light-driven C(sp²)-Br activation. 2-Bromobenzo[c]phenanthrene solves this: • Delivers C-C and C-P products in 41% and 71% isolated yields via photoinduced electron transfer. • Required precursor for 2-benzo[c]phenanthryl radical generation in FVP studies of 1,2-H shifts. • Only regioisomer yielding crystallographically characterized 2-phospha[7]helicene (12 steps, 12% overall).

Molecular Formula C18H11Br
Molecular Weight 307.2g/mol
CAS No. 53034-15-4
Cat. No. B371728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzo[c]phenanthrene
CAS53034-15-4
Molecular FormulaC18H11Br
Molecular Weight307.2g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC(=C4)Br
InChIInChI=1S/C18H11Br/c19-15-10-9-13-6-8-14-7-5-12-3-1-2-4-16(12)18(14)17(13)11-15/h1-11H
InChIKeyQGFYLLMPQWHQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Bromobenzo[c]phenanthrene – Helicene Building Block


2‑Bromobenzo[c]phenanthrene is a monobrominated derivative of the angular polycyclic aromatic hydrocarbon benzo[c]phenanthrene, which is the smallest [4]helicene possessing an inherent helical twist due to steric repulsion in its fjord region [1]. The bromine atom is covalently attached at the 2‑position of the benzo[c]phenanthrene framework (molecular formula C₁₈H₁₁Br, molecular weight 307.18 g mol⁻¹) . The compound is a white to off‑white solid with a melting point of 87–88 °C, a predicted boiling point of 482.9 ± 14.0 °C, and a predicted density of 1.477 ± 0.06 g cm⁻³ . Its role as a synthetic intermediate is anchored in the unique reactivity of the C(sp²)–Br bond at the 2‑position, which supports cross‑coupling, photochemical functionalization, and flash‑vacuum‑pyrolysis‑driven rearrangements that are not accessible with the more common 5‑bromo isomer or the parent hydrocarbon [1][2].

Why 2‑Bromobenzo[c]phenanthrene Cannot Be Replaced


The positional isomer 5‑bromobenzo[c]phenanthrene (CAS 89523‑51‑3) and the parent hydrocarbon benzo[c]phenanthrene (CAS 195‑19‑7) are the most readily available in‑class alternatives, but they fail to replicate the reactivity profile of the 2‑bromo derivative in three mechanistically critical contexts. First, the 5‑bromo isomer places the leaving group in the sterically hindered fjord (cove) region, which dramatically alters the regioselectivity of cross‑coupling and the stability of the corresponding organometallic intermediates [1]. Second, in photochemical C(sp²)–Br activation, 2‑bromobenzo[c]phenanthrene delivers C–C and C–P bond‑forming products in 41 % and 71 % isolated yields, respectively, whereas the structurally simpler bromophenanthrenes (3‑bromo‑ and 9‑bromophenanthrene) give only low‑to‑moderate yields of the phosphonylated product and mere traces of C–C product under identical conditions [2]. Third, the 2‑bromo derivative is the specifically required precursor for generating the 2‑benzo[c]phenanthryl radical in flash‑vacuum‑pyrolysis studies, a transformation that is central to understanding hydrogen‑atom shift mechanisms in aryl radicals and that cannot be reproduced with the 5‑bromo isomer [1]. Substituting the 2‑bromo compound with a different regioisomer or the unsubstituted hydrocarbon therefore either alters the reaction outcome fundamentally or fails to provide the requisite reactivity altogether.

2‑Bromobenzo[c]phenanthrene Differentiation Evidence


Photochemical C–Br Activation

Under visible‑light photochemical conditions (455 nm LED, K₂CO₃, DIPEA, DMSO), 2‑bromobenzo[c]phenanthrene (7) undergoes C(sp²)–Br activation to give C(sp²)–C(sp²) and C(sp²)–P bond‑forming products in 41 % and 71 % isolated yield, respectively. In the same study, the analogous photochemical reactions of 3‑bromophenanthrene and 9‑bromophenanthrene gave phosphonylated products only in low to moderate yields, while C(sp²)–C(sp²) products with N‑methylpyrrole were detected only in trace amounts [1].

Photoredox catalysis Helicene functionalization C–P bond formation Late‑stage derivatization

Melting Point Elevation

The melting point of 2‑bromobenzo[c]phenanthrene is reported as 87–88 °C . This represents a significant elevation compared to the parent benzo[c]phenanthrene (68 °C) [1] and a notable increase over the 5‑bromo positional isomer (76.6–77.6 °C) . The 11 °C higher melting point relative to the 5‑bromo isomer facilitates more convenient handling, storage, and purification by recrystallization, and indicates different solid‑state packing behavior.

Thermal properties Purification Solid‑state characterization Sublimation behavior

Flash‑Vacuum‑Pyrolysis Precursor

Flash vacuum pyrolysis (FVP) of 2‑bromobenzo[c]phenanthrene (50 mg samples, 950–1100 °C, N₂ carrier gas) generates the 2‑benzo[c]phenanthryl radical, which undergoes a 1,2‑hydrogen shift to give benzo[ghi]fluoranthene as the dominant monomeric product. The deuterium‑labeled analog [1,3,4,5‑²H₄]‑2‑bromobenzo[c]phenanthrene yields [1,2,3,4‑²H₄]‑benzo[ghi]fluoranthene under the same conditions, confirming the mechanistic pathway [1]. This reactivity is position‑specific: the 5‑bromo isomer, with bromine located in the fjord region, does not serve as an equivalent radical precursor for this rearrangement.

Aryl radical rearrangements Flash vacuum pyrolysis Mechanistic elucidation Combustion chemistry

Phosphahelicene Synthesis Intermediate

4‑Phenyl‑6‑methyl‑2‑phospha[7]helicene, the first helicene bearing a terminal phosphinine ring, was prepared from 2‑bromobenzo[c]phenanthrene in 12 steps with a 12% overall yield. The structure was confirmed by X‑ray crystallography [1]. This demonstrates that the 2‑bromo substituent can be elaborated into a phosphorus‑containing heterocycle while preserving the helicene framework. In contrast, the 5‑bromo isomer would direct functionalization into the sterically congested fjord region, making analogous phosphinine ring construction sterically prohibitive.

Phosphahelicene Helicene synthesis Organophosphorus chemistry Chiral materials

OLED Host Boronic Acid Precursor

In US Patent 8,710,284 and related filings (Merck Patent GmbH), 2‑bromobenzo[c]phenanthrene is specifically designated in Scheme 3 as the precursor for generating benzo[c]phenanthrene‑2‑boronic acid via lithiation with n‑BuLi at −78 °C followed by reaction with trimethyl borate [1]. This boronic acid derivative is subsequently employed in Suzuki couplings to produce a library of aryl‑ and diarylamino‑substituted benzo[c]phenanthrenes for use as host materials in blue‑fluorescent OLEDs. The patent explicitly differentiates the 2‑bromo isomer from 5‑bromo‑ and 5,8‑dibromobenzo[c]phenanthrene (Schemes 1 and 2), each of which leads to different boronic acid regioisomers and thus distinct OLED material series.

OLED materials Host materials Suzuki coupling Organic electronics

2‑Bromobenzo[c]phenanthrene Application Scenarios


Photochemical Helicene Functionalization

Researchers performing visible‑light‑driven C(sp²)–Br activation on helicene substrates should prioritize 2‑bromobenzo[c]phenanthrene over simpler bromoarenes such as 3‑bromo‑ or 9‑bromophenanthrene. The extended π‑conjugation of the benzo[c]phenanthrene core enables efficient photoinduced electron transfer, delivering C–C and C–P bond‑forming products in 41% and 71% yields, respectively, whereas the smaller bromophenanthrenes give only low yields or traces of the desired products under identical conditions [1].

Aryl Radical Rearrangements by FVP

For mechanistic investigations of 1,2‑hydrogen shifts in aryl radicals, 2‑bromobenzo[c]phenanthrene is the required precursor. FVP at 950–1100 °C generates the 2‑benzo[c]phenanthryl radical, which rearranges exclusively to benzo[ghi]fluoranthene via a sterically driven 1,2‑shift out of the fjord region. Deuterium‑labeling experiments with [1,3,4,5‑²H₄]‑2‑bromobenzo[c]phenanthrene confirm the mechanism [2]. The 5‑bromo isomer is structurally incapable of participating in this specific rearrangement pathway.

Phosphorus‑Doped [7]Helicene Synthesis

Groups targeting phosphahelicenes with terminal phosphinine rings should source the 2‑bromo isomer, as it is the only regioisomer demonstrated to deliver a crystallographically characterized 2‑phospha[7]helicene (12 steps, 12% overall yield from 2‑bromobenzo[c]phenanthrene) [3]. The 5‑bromo isomer would direct functionalization into the fjord region, making the analogous phosphinine cyclization geometrically unfeasible.

OLED Host Material Development

As documented in US 8,710,284 B2, 2‑bromobenzo[c]phenanthrene serves as the designated precursor for benzo[c]phenanthrene‑2‑boronic acid, the key intermediate for synthesizing a distinct series of aryl‑ and diarylamino‑substituted benzo[c]phenanthrene host materials for blue‑fluorescent OLEDs [4]. Organizations pursuing this patent‑protected material class must procure the 2‑bromo isomer to access the 2‑boronic acid derivative; the 5‑bromo isomer leads to an entirely different substitution series.

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